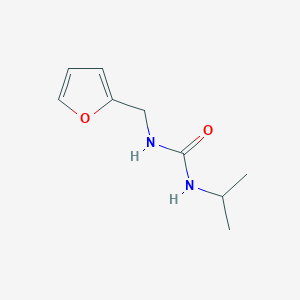

N-(2-furylmethyl)-N'-isopropylurea

Description

N-(2-furylmethyl)-N'-isopropylurea is a urea derivative characterized by a furan ring and an aliphatic isopropyl group attached to the urea core. Structurally, it consists of:

- N-(2-furylmethyl) substituent: A furan (oxygen-containing heteroaromatic ring) linked via a methyl group to one nitrogen atom.

- N'-isopropyl substituent: A branched alkyl group attached to the second nitrogen atom.

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22g/mol |

IUPAC Name |

1-(furan-2-ylmethyl)-3-propan-2-ylurea |

InChI |

InChI=1S/C9H14N2O2/c1-7(2)11-9(12)10-6-8-4-3-5-13-8/h3-5,7H,6H2,1-2H3,(H2,10,11,12) |

InChI Key |

LFVQAVBOBKUPMD-UHFFFAOYSA-N |

SMILES |

CC(C)NC(=O)NCC1=CC=CO1 |

Canonical SMILES |

CC(C)NC(=O)NCC1=CC=CO1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares N-(2-furylmethyl)-N'-isopropylurea with analogous compounds from the evidence:

Key Differences and Implications

Substituent Effects on Bioactivity: Aromatic vs. Heteroaromatic Groups: Isoproturon and fenuron feature phenyl groups, which enhance stability and planar binding to biological targets (e.g., plant D1 proteins). Alkyl Branching: The isopropyl group in the target compound is less bulky than the tert-butyl group in the thiadiazolyl urea (CAS 34014-18-1), reducing steric hindrance and possibly improving membrane permeability compared to bulkier analogs .

Functional Group Variations :

- Hydroxyurea Derivatives : Compounds like N'-methyl-N'-hydroxycarbamoyl-L-leucine benzhydrylamide () include a hydroxyl group on the urea nitrogen, increasing reactivity in redox reactions. The absence of this group in the target compound suggests greater stability under oxidative conditions .

Applications :

- Herbicidal ureas (e.g., isoproturon, fenuron) inhibit photosynthesis by disrupting electron transport. The furan-containing target compound might exhibit similar mechanisms but with modified efficacy due to its unique substituents .

- Thiadiazolyl ureas () are often used in agrochemistry for their heterocyclic stability; the furan analog could serve as a less toxic alternative depending on substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.